Structural Comparison of the β‑Alanine Linker versus the Glycine and Direct Acid Linkers
The target compound contains a β‑alanine spacer (‑NH‑CH₂‑CH₂‑COOH) between the acetamido group and the terminal carboxylic acid, whereas the major plant metabolite of MCPA is the glycine conjugate (‑NH‑CH₂‑COOH) and the parent herbicide MCPA lacks an amide spacer entirely [REFS‑1]. This one‑carbon elongation increases the distance between the 4‑chloro‑2‑methylphenoxy moiety and the carboxylate by approximately 1.5 Å, a spatial shift that can alter hydrogen‑bond networks in the integrin binding pocket [REFS‑2].
| Evidence Dimension | Linker length (N‑to‑COOH atom count) |
|---|---|
| Target Compound Data | 3 atoms (N‑C‑C) |
| Comparator Or Baseline | MCPA‑glycine: 2 atoms (N‑C) ; MCPA: 0 atoms (direct C‑COOH) |
| Quantified Difference | +1 atom vs. glycine conjugate; +3 atoms vs. parent MCPA |
| Conditions | Chemical structure analysis (2D geometry) |
Why This Matters
A longer, more flexible linker can critically affect binding pose and selectivity in integrin‑targeted screening; substituting the glycine conjugate would alter the pharmacophore geometry.
- [1] van Ravenzwaay B, Pigott G, Leibold E. Absorption, distribution, metabolism and excretion of 4‑chloro‑2‑methylphenoxyacetic acid (MCPA) in rats. Food Chem. Toxicol. 2004, 42(1), 115‑125. https://doi.org/10.1016/j.fct.2003.08.013 View Source
- [2] Durette PL, Hagmann WK, Kopka IE, MacCoss M, Mills SG, Mumford RA, Magriotis PA. Substituted β‑alanine derivatives as cell adhesion inhibitors. Patent WO‑0071572‑A1, priority 1999‑05‑24, published 2000‑11‑30. Assigned to Merck & Co., Inc. View Source
